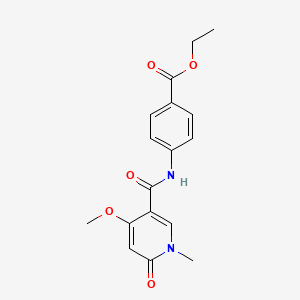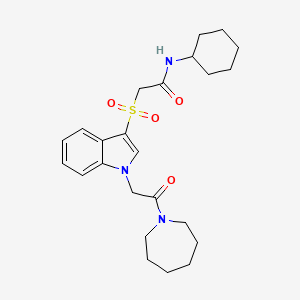![molecular formula C17H21NO2S B2816082 4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide CAS No. 1283680-99-8](/img/structure/B2816082.png)
4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that features a benzamide core with a tert-butyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the thiophene ring is reacted with a hydroxylating agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-butyl)-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may result in different biological activity.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the tert-butyl group, which may affect its chemical reactivity and stability.
Uniqueness
4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the tert-butyl group and the thiophene ring, which can impart specific chemical and biological properties
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)13-8-6-12(7-9-13)16(20)18-11-14(19)15-5-4-10-21-15/h4-10,14,19H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHGMYURHTXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)
![ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2816000.png)


![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)
![4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine](/img/structure/B2816006.png)
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
![5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B2816013.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2816018.png)
![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)

